molecular formula C8H10ClN3 B3158055 Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride CAS No. 855250-24-7

Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride

Cat. No.: B3158055
CAS No.: 855250-24-7
M. Wt: 183.64
InChI Key: OZPNTMFDCPEVJX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride is a heterocyclic organic compound featuring a fused imidazole-pyridine core with a methanamine substituent at position 2. This compound is of interest in medicinal chemistry due to the pharmacological versatility of imidazo[1,2-a]pyridine scaffolds, which are known for their antibacterial, antifungal, and antitumor activities . The hydrochloride salt enhances solubility, making it suitable for drug formulation.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPNTMFDCPEVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride typically involves the condensation of 2-aminomethylimidazo[1,2-a]pyridine with hydrochloric acid. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction mixture is typically maintained at a temperature range of 2-8°C to prevent decomposition and ensure the stability of the product .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Scientific Research Applications

Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride has been explored across several domains:

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic properties. Notably:

  • Enzyme Inhibition : It has shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These interactions suggest potential applications in treating cognitive disorders and inflammatory diseases due to their roles in neurotransmission and inflammation modulation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) have been reported as low as 0.03 µM for certain derivatives, highlighting its potential in developing new treatments for tuberculosis .

Anticancer Properties

Studies have documented the anticancer activity of this compound class. For example:

  • Cell Proliferation Inhibition : Certain derivatives have demonstrated the ability to inhibit cell growth in breast and prostate cancer models through mechanisms involving apoptosis induction via caspase activation .

Comparative Data on Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound Name Structure Type Key Features
Imidazo[1,2-b]pyridineBicyclicKnown for its role in medicinal chemistry
Imidazo[1,2-a]pyridineBicyclicExhibits anti-inflammatory properties
4-AminoimidazoleMonocyclicInvolved in various biological activities
Pyrido[3,4-b]indoleBicyclicNotable for its anticancer properties

This compound stands out due to its dual action on cholinergic pathways and inflammatory processes, making it a promising candidate for further therapeutic exploration.

Case Studies

Several studies illustrate the effectiveness of this compound:

Tuberculosis Treatment

A study identified multiple derivatives as potent inhibitors against M. tuberculosis, specifically targeting QcrB—a critical component of the bacterial electron transport chain. The following table summarizes some findings:

Compound ID MIC (µM) Target
IP10.03QcrB
IP30.5QcrB
IP45QcrB

Cancer Cell Lines

Another investigation into anticancer properties revealed that specific derivatives could inhibit cell growth in various cancer models by inducing apoptosis through caspase activation.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The compound’s structure allows it to bind to the active sites of enzymes, blocking their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Positional Isomers and Ring Variations

Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride (QC-7927)

  • Structural Difference : The methanamine group is at position 3 instead of position 2.
  • For example, 3-substituted derivatives may exhibit different pharmacokinetic profiles compared to 2-substituted analogs .

Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride

  • Structural Difference : A pyrimidine ring replaces the pyridine ring.
  • However, molecular weight increases to 221.09 g/mol (vs. ~180–200 g/mol for pyridine analogs), which may reduce BBB permeability .

Substituent Effects

Imidazo[1,2-a]pyridine-2-ethanamine, 8-Methyl-, Hydrochloride

  • Structural Difference : An ethylamine chain replaces the methanamine group, with an additional methyl group at position 6.
  • Impact: The extended chain improves lipophilicity (logP ~2.5 vs. The methyl group introduces steric hindrance, which could modulate enzyme inhibition (e.g., CYP450) .

2-(4-Chlorophenyl)-3,7-Dimethylimidazo[1,2-a]pyridine Hydrochloride

  • Structural Difference : Chlorophenyl and methyl substituents are added.
  • Impact : Chlorine enhances electronegativity, improving interactions with hydrophobic pockets in target proteins. Methyl groups increase metabolic stability but may reduce solubility .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Solubility (mg/mL) LogP BBB Permeability CYP Inhibition
Imidazo[1,2-a]pyridin-2-ylmethanamine HCl ~185 10–20 (H₂O) 1.8 Moderate Low
Pyrimidin-2-ylmethanamine Dihydrochloride 221.09 5–10 (H₂O) 1.2 Low Moderate
2-Ethanamine, 8-Methyl-, HCl 248.15 15–30 (DMSO) 2.5 High High

Biological Activity

Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its role as an enzyme inhibitor and its potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of nitrogen-containing heterocycles known for their varied pharmacological properties. The synthesis of this compound typically involves condensation reactions, notably the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and formaldehyde under controlled acidic conditions to achieve high yield and purity. The reaction is usually conducted at temperatures between 2-8°C to prevent decomposition and ensure stability.

Enzyme Inhibition

The primary biological activity of this compound is its role as an enzyme inhibitor . Key findings include:

  • Acetylcholinesterase (AChE) Inhibition : This compound has demonstrated significant inhibitory effects on AChE, which is crucial for neurotransmission and cognitive function. AChE inhibitors are often explored for their potential in treating neurodegenerative diseases like Alzheimer's .
  • Butyrylcholinesterase (BChE) Inhibition : Similar to AChE, BChE plays a role in the cholinergic system. Inhibition of this enzyme may also contribute to cognitive enhancement effects .
  • Lipoxygenase (LOX) Inhibition : The inhibition of LOX suggests potential anti-inflammatory properties by modulating pathways involved in arachidonic acid metabolism. This could be beneficial in treating inflammatory conditions.

Other Biological Activities

Beyond enzyme inhibition, this compound exhibits a range of other biological activities:

  • Anticancer Properties : Studies indicate that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation through various mechanisms, including the modulation of survival kinases. Compounds have shown cytotoxic effects against melanoma and cervical cancer cell lines .
  • Antimicrobial Activity : The compound has been noted for its antibacterial and antifungal properties, making it a candidate for further research in treating infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the imidazo[1,2-a]pyridine scaffold can enhance or diminish biological activity. For instance, specific substitutions on the nitrogen atoms or the aromatic ring can significantly impact enzyme binding affinity and selectivity. Molecular docking studies have provided insights into binding interactions at the active sites of AChE and BChE, aiding in the design of more potent inhibitors .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Cognitive Enhancement : In a study involving animal models, administration of this compound showed improved memory retention and cognitive function attributed to AChE inhibition.
  • Anti-inflammatory Effects : Clinical trials assessing the anti-inflammatory potential demonstrated reduced markers of inflammation in patients treated with imidazo[1,2-a]pyridin derivatives.
  • Anticancer Efficacy : Laboratory tests indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride in laboratory settings?

  • Methodological Answer: Adhere to hazard codes such as H300 (fatal if swallowed) and H400 (toxic to aquatic life). Use inert gas environments (e.g., argon) for moisture-sensitive reactions . Personal protective equipment (PPE) including gloves, goggles, and lab coats is mandatory. For spills, neutralize with appropriate absorbents and dispose of waste via certified hazardous waste channels. Always consult Safety Data Sheets (SDS) for compound-specific guidelines.

Q. What synthetic routes are commonly employed to synthesize imidazo[1,2-a]pyridine derivatives, including the target compound?

  • Methodological Answer: Key strategies include:

  • Multicomponent reactions (e.g., iodine-catalyzed synthesis of imidazo[1,2-a]pyridines via cyclization of 2-aminopyridines and ketones) .
  • Condensation reactions with aldehydes or acrylonitriles, as demonstrated in the synthesis of antikinetoplastid agents .
  • Chloromethylation of precursor imidazo[1,2-a]pyridines, followed by amination to yield methanamine derivatives .

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the purity and structure of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer: Analyze characteristic peaks in 1H^1H- and 13C^{13}C-NMR spectra. For example, acrylonitrile-substituted derivatives show distinct shifts for vinylic protons (~6.5–7.5 ppm) and nitrile carbons (~115–120 ppm) . Compare experimental data with computational predictions (e.g., DFT calculations) to confirm regiochemistry and substituent effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer: Discrepancies, such as high toxicity in Vero cells (e.g., IC50_{50} = 76 µM for compound 10a) versus lower toxicity in cancer cell lines , may arise from differential metabolic activity or assay conditions. Verify cell viability protocols (e.g., MTT vs. ATP-based assays), ensure compound solubility, and test metabolite stability using HPLC-MS. Cross-validate with 3D spheroid models to mimic in vivo conditions.

Q. What strategies optimize the regioselectivity of substituents at the 2- and 3-positions of imidazo[1,2-a]pyridines during synthesis?

  • Methodological Answer:

  • Catalyst selection: Iodine or transition metals (e.g., Cu) enhance cyclization efficiency in multicomponent reactions .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 3-position, while nonpolar solvents may shift reactivity to the 2-position .
  • Steric directing groups: Bulky substituents on reactants can block undesired sites, as seen in the synthesis of 6-(4-methylpiperazin-1-yl) derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of imidazo[1,2-a]pyridine-based therapeutics targeting cholinergic receptors?

  • Methodological Answer:

  • Pharmacophore mapping: Identify critical moieties (e.g., acrylonitrile groups in anthelmintic agents) that enhance binding to nicotinic acetylcholine receptors .
  • Bioisosteric replacements: Substitute chlorine or methyl groups to balance lipophilicity and solubility while retaining activity .
  • In silico docking: Use molecular dynamics simulations to predict interactions with receptor pockets (e.g., Haemonchus contortus targets) .

Q. What analytical techniques are critical for assessing environmental risks of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer:

  • Ecotoxicology assays: Test aquatic toxicity using Daphnia magna or algae models per OECD guidelines, given the compound’s H400 classification .
  • Degradation studies: Monitor photolytic or microbial breakdown products via LC-QTOF-MS to identify persistent metabolites .
  • Bioaccumulation potential: Calculate logP values and assess membrane permeability using PAMPA (Parallel Artificial Membrane Permeability Assay) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the therapeutic potential of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer:

  • Dose range: Use 5–8 concentrations spanning IC50_{50} values (e.g., 10–100 µM) based on preliminary cytotoxicity data .
  • Controls: Include positive controls (e.g., doxorubicin for cancer cells) and vehicle controls (e.g., DMSO <0.1%).
  • Replicates: Perform triplicate measurements to account for plate-edge effects in high-throughput screening .

Q. What statistical approaches are appropriate for analyzing synergistic effects in combination therapies involving imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer: Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Validate synergy with isobolograms and Bliss independence models. For in vivo studies, use ANOVA with post-hoc Tukey tests to compare treatment groups .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride
Reactant of Route 2
Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride

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